An In-depth Technical Guide to the Chemical Properties of N-(2-Hydroxyethyl)propionamide
An In-depth Technical Guide to the Chemical Properties of N-(2-Hydroxyethyl)propionamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Hydroxyethyl)propionamide is a chemical compound of interest in various research and development applications. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and visualizations of its chemical structure and reaction pathways. All quantitative data is presented in structured tables for ease of comparison, and experimental methodologies are described to facilitate replication.
Chemical and Physical Properties
N-(2-Hydroxyethyl)propionamide, also known as N-propionylethanolamine, is a stable, colorless to light yellow liquid at room temperature.[1] It is soluble in water.[1]
Identification
| Identifier | Value |
| IUPAC Name | N-(2-hydroxyethyl)propanamide |
| CAS Number | 18266-55-2[2] |
| Molecular Formula | C5H11NO2[2][3] |
| Synonyms | N-Propionylethanolamine, beta-Hydroxyethylpropionamide[2] |
| InChI | InChI=1S/C5H11NO2/c1-2-5(8)6-3-4-7/h7H,2-4H2,1H3,(H,6,8)[1] |
| SMILES | CCC(=O)NCCO[1] |
Physicochemical Data
| Property | Value |
| Molecular Weight | 117.15 g/mol [1] |
| Appearance | Colorless to light yellow, clear liquid[1] |
| Boiling Point | 203 °C at 10 mmHg[1] |
| Density | 1.07 g/cm³ |
| Refractive Index | 1.4690-1.4720 |
| Solubility | Soluble in water[1] |
| Purity (typical) | >97.0% (GC)[1] |
Experimental Protocols
Synthesis of N-(2-Hydroxyethyl)propionamide
A plausible and common method for the synthesis of N-(2-Hydroxyethyl)propionamide is the acylation of ethanolamine with a propionic acid derivative, such as propionic anhydride or propionyl chloride. The following protocol is a generalized procedure based on standard amidation reactions.
Materials:
-
Ethanolamine
-
Propionic anhydride
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
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Magnetic stirrer
-
Ice bath
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Separatory funnel
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Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethanolamine (1.0 molar equivalent) in the anhydrous solvent under an inert atmosphere.
-
Cool the flask in an ice bath.
-
Slowly add propionic anhydride (1.0 molar equivalent), dissolved in the anhydrous solvent, dropwise to the stirred ethanolamine solution. Maintain the reaction temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours to ensure the reaction goes to completion.
-
Quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize any unreacted propionic anhydride and the propionic acid byproduct.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure N-(2-Hydroxyethyl)propionamide.
Analytical Methods
2.2.1. High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of N-(2-Hydroxyethyl)propionamide.[2]
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water. For Mass-Spec compatibility, formic acid can be used as an additive.[2]
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm) or a mass spectrometer.
2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the identification and purity assessment of N-(2-Hydroxyethyl)propionamide.[1]
-
Column: A polar capillary column is recommended.
-
Carrier Gas: Helium
-
Injection Mode: Split/splitless
-
Temperature Program: An initial temperature of 60°C, ramped to 250°C.
-
MS Detection: Electron ionization (EI) with a full scan range.
2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of N-(2-Hydroxyethyl)propionamide.[1]
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Expected signals would include a triplet for the methyl protons, a quartet for the methylene protons adjacent to the carbonyl group, and two triplets for the methylene protons of the hydroxyethyl group, along with signals for the NH and OH protons.
-
¹³C NMR: Expected signals would include a peak for the carbonyl carbon, and distinct signals for the other four carbon atoms in the molecule.
2.2.4. Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the key functional groups in N-(2-Hydroxyethyl)propionamide.
-
Expected Absorptions:
Visualizations
Chemical Structure
Caption: Chemical structure of N-(2-Hydroxyethyl)propionamide.
Synthesis Workflow
Caption: Generalized workflow for the synthesis of N-(2-Hydroxyethyl)propionamide.
Analytical Workflow
Caption: Analytical workflow for the characterization of N-(2-Hydroxyethyl)propionamide.
Signaling Pathways
Currently, there is no scientific literature available that describes the involvement of N-(2-Hydroxyethyl)propionamide in any biological signaling pathways. Its primary applications are anticipated to be in chemical synthesis and materials science rather than as a bioactive molecule.
Conclusion
This technical guide has summarized the key chemical properties, a plausible synthesis protocol, and analytical methodologies for N-(2-Hydroxyethyl)propionamide. The provided data and visualizations serve as a valuable resource for researchers and professionals working with this compound. Further research may explore its potential applications in various fields.
References
- 1. N-(2-HYDROXYETHYL)PROPIONAMIDE(18266-55-2) 1H NMR spectrum [chemicalbook.com]
- 2. Propanamide, N-(2-hydroxyethyl)- | SIELC Technologies [sielc.com]
- 3. PubChemLite - N-(2-hydroxyethyl)propionamide (C5H11NO2) [pubchemlite.lcsb.uni.lu]
- 4. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
